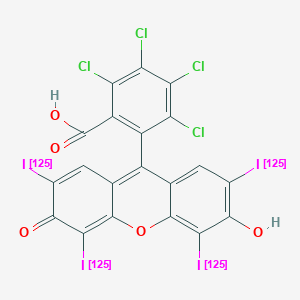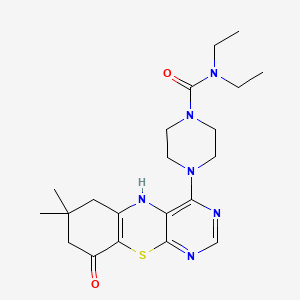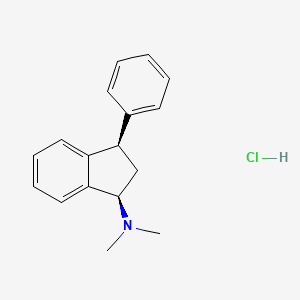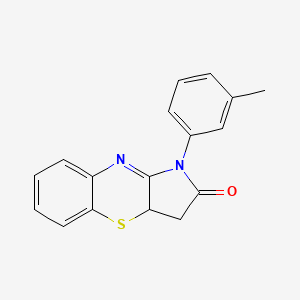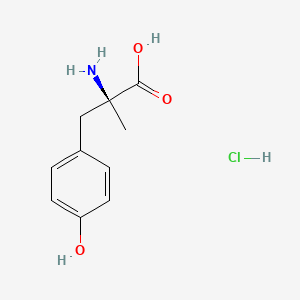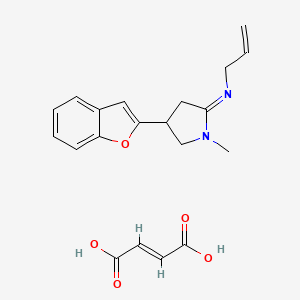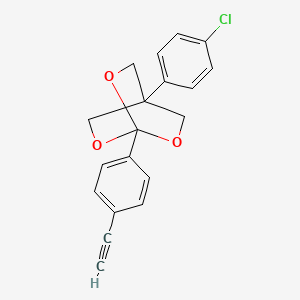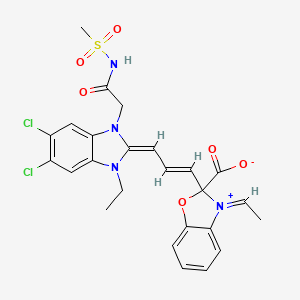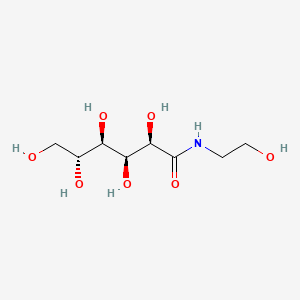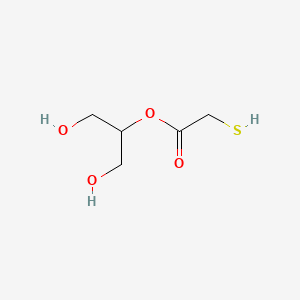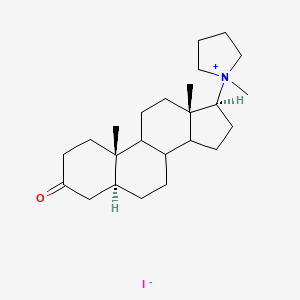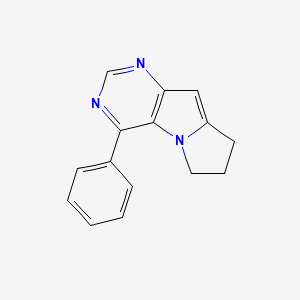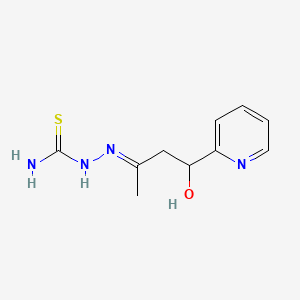
(6R-(6alpha,7beta(Z)))-3-(Acetoxymethyl)-7-((methoxyimino)(2-(tritylamino)thiazol-4-yl)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (6R-(6alpha,7beta(Z)))-3-(Acetoxymethyl)-7-((methoxyimino)(2-(tritylamino)thiazol-4-yl)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid is a complex organic molecule with significant applications in various scientific fields. This compound is known for its unique structural features, which include a bicyclic core, thiazole ring, and multiple functional groups. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6R-(6alpha,7beta(Z)))-3-(Acetoxymethyl)-7-((methoxyimino)(2-(tritylamino)thiazol-4-yl)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the bicyclic core, followed by the introduction of the thiazole ring and other functional groups. Key steps include:
Formation of the Bicyclic Core: This step involves cyclization reactions that form the 5-thia-1-azabicyclo(4.2.0)oct-2-ene structure.
Introduction of the Thiazole Ring: The thiazole ring is introduced through a condensation reaction involving appropriate thioamide and haloketone precursors.
Functional Group Modifications: Various functional groups, such as the acetoxymethyl and methoxyimino groups, are introduced through nucleophilic substitution and esterification reactions.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to control reaction conditions precisely. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound (6R-(6alpha,7beta(Z)))-3-(Acetoxymethyl)-7-((methoxyimino)(2-(tritylamino)thiazol-4-yl)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce the thiazole ring.
Substitution: Nucleophilic substitution reactions can replace functional groups such as the acetoxymethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted analogs.
Applications De Recherche Scientifique
The compound (6R-(6alpha,7beta(Z)))-3-(Acetoxymethyl)-7-((methoxyimino)(2-(tritylamino)thiazol-4-yl)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are explored in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of (6R-(6alpha,7beta(Z)))-3-(Acetoxymethyl)-7-((methoxyimino)(2-(tritylamino)thiazol-4-yl)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and interference with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6R-(6alpha,7beta(Z)))-3-(Hydroxymethyl)-7-((methoxyimino)(2-(tritylamino)thiazol-4-yl)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
- (6R-(6alpha,7beta(Z)))-3-(Methoxymethyl)-7-((methoxyimino)(2-(tritylamino)thiazol-4-yl)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
Uniqueness
The unique structural features of (6R-(6alpha,7beta(Z)))-3-(Acetoxymethyl)-7-((methoxyimino)(2-(tritylamino)thiazol-4-yl)acetamido)-8-oxo-5-thia-1-azabicyclo(420)oct-2-ene-2-carboxylic acid, such as the acetoxymethyl group and the specific configuration of the bicyclic core, contribute to its distinct chemical and biological properties
Propriétés
Numéro CAS |
64485-92-3 |
|---|---|
Formule moléculaire |
C35H31N5O7S2 |
Poids moléculaire |
697.8 g/mol |
Nom IUPAC |
(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C35H31N5O7S2/c1-21(41)47-18-22-19-48-32-28(31(43)40(32)29(22)33(44)45)37-30(42)27(39-46-2)26-20-49-34(36-26)38-35(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25/h3-17,20,28,32H,18-19H2,1-2H3,(H,36,38)(H,37,42)(H,44,45)/b39-27+/t28-,32-/m1/s1 |
Clé InChI |
IHFZSFMOJYFAHV-PDMLXIOCSA-N |
SMILES isomérique |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)SC1)C(=O)O |
SMILES canonique |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)SC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


